molecular formula C26H44N6O10 B12571257 L-Threonyl-L-leucyl-L-prolyl-L-alanyl-L-alanyl-L-glutamic acid CAS No. 586346-55-6

L-Threonyl-L-leucyl-L-prolyl-L-alanyl-L-alanyl-L-glutamic acid

Cat. No.: B12571257
CAS No.: 586346-55-6
M. Wt: 600.7 g/mol
InChI Key: URKZGSNAQWXSJZ-FVIUCFCASA-N
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Description

L-Threonyl-L-leucyl-L-prolyl-L-alanyl-L-alanyl-L-glutamic acid is a synthetic hexapeptide with the sequence Thr-Leu-Pro-Ala-Ala-Glu. Its molecular structure includes a combination of polar (Thr, Glu) and nonpolar (Leu, Ala) residues, with Pro introducing conformational rigidity.

Properties

CAS No.

586346-55-6

Molecular Formula

C26H44N6O10

Molecular Weight

600.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]pentanedioic acid

InChI

InChI=1S/C26H44N6O10/c1-12(2)11-17(31-24(39)20(27)15(5)33)25(40)32-10-6-7-18(32)23(38)29-13(3)21(36)28-14(4)22(37)30-16(26(41)42)8-9-19(34)35/h12-18,20,33H,6-11,27H2,1-5H3,(H,28,36)(H,29,38)(H,30,37)(H,31,39)(H,34,35)(H,41,42)/t13-,14-,15+,16-,17-,18-,20-/m0/s1

InChI Key

URKZGSNAQWXSJZ-FVIUCFCASA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N)O

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C(C)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonyl-L-leucyl-L-prolyl-L-alanyl-L-alanyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Each amino acid is activated using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) or O-benzotriazole-N,N,N’,N’-tetramethyluronium-hexafluoro-phosphate (HBTU).

    Coupling: The activated amino acid is coupled to the growing peptide chain on the resin.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Threonyl-L-leucyl-L-prolyl-L-alanyl-L-alanyl-L-glutamic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the threonine or glutamic acid residues, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of threonine can produce hydroxythreonine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

L-Threonyl-L-leucyl-L-prolyl-L-alanyl-L-alanyl-L-glutamic acid has numerous applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, such as in drug delivery systems or as a bioactive peptide.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of L-Threonyl-L-leucyl-L-prolyl-L-alanyl-L-alanyl-L-glutamic acid involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing various biological processes. The exact mechanism depends on the context of its application, such as its role in cellular signaling or therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Amino Acid Sequence and Functional Groups

The hexapeptide’s sequence distinguishes it from related peptides in the evidence:

  • L-Glutamine, L-methionyl-L-alanylglycyl-L-tyrosyl-L-alanyl-L-threonyl-L-threonyl-L-prolyl-L-seryl-L-prolyl-L-methionyl-L-glutaminyl-L-threonyl-L-leucyl ():
    • Contains 15 residues vs. the hexapeptide’s 4.
    • Includes methionine (sulfur-containing) and tyrosine (aromatic), absent in the target compound.
    • Higher molecular weight (1,596.82 g/mol vs. ~650–700 g/mol for the hexapeptide) and increased hydrophobicity due to methionine and leucine repeats .
  • L-Leucine, L-arginyl-L-alanyl-L-alanyl-L-prolylglycyl-L-asparaginyl-L-glutaminyl-L-prolyl-L-seryl-L-glutaminyl-L-alanyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanyl-L-leucyl-L-lysyl-L-lysyl-L-leucyl-L-leucylglycyl-L-threonyl-L-leucyl-L-glutaminyl ():
    • A 23-residue peptide with multiple charged residues (Arg, Lys, Glu).
    • Features repetitive proline and alanine motifs, similar to the hexapeptide, but with added complexity from asparagine and phenylalanine .
Table 1: Key Structural Differences
Compound Residues Molecular Weight (g/mol) Notable Features
Target Hexapeptide 6 ~650–700* Proline rigidity, dual alanine
Compound 15 1,596.82 Methionine, tyrosine, threonine-rich
Compound 23 ~2,500* Arginine, lysine, extended structure

*Estimated based on sequence.

Biological Activity

L-Threonyl-L-leucyl-L-prolyl-L-alanyl-L-alanyl-L-glutamic acid is a peptide composed of six amino acids: threonine, leucine, proline, alanine, and glutamic acid. This compound has garnered attention in biochemical research due to its potential biological activities and therapeutic applications. This article delves into the biological activity of this peptide, highlighting its mechanisms of action, interactions with molecular targets, and relevant research findings.

  • Molecular Formula : C26H44N6O10
  • Molecular Weight : 570.66 g/mol
  • CAS Number : Not available

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways through interactions with proteins and enzymes. The peptide can bind to specific receptors and enzymes, influencing their activity and triggering downstream signaling cascades. This interaction is crucial for its role in physiological processes such as metabolism, immune response, and cellular signaling.

Biological Activities

  • Immunomodulatory Effects :
    • Research indicates that peptides similar to this compound can enhance immune responses by stimulating T-lymphocyte proliferation and cytokine production. These effects are vital for improving immune function in critically ill patients receiving parenteral nutrition .
  • Antioxidant Properties :
    • Some studies suggest that peptides may exhibit antioxidant activities, potentially reducing oxidative stress in cells. This property is essential for protecting cells from damage caused by free radicals.
  • Neuroprotective Effects :
    • There is emerging evidence that certain peptides can exert neuroprotective effects by modulating neurotransmitter systems and reducing neuroinflammation, which could be beneficial in neurodegenerative diseases.

Case Studies

  • Clinical Application in Parenteral Nutrition :
    A study explored the effects of supplemental amino acids on critically ill patients. It was found that specific dipeptides improved clinical outcomes by enhancing immune function and reducing mortality rates . Although this compound was not directly tested, its structural similarities suggest potential benefits in similar applications.
  • In Vitro Studies :
    In vitro experiments have demonstrated that peptides can significantly enhance T-cell proliferation when combined with mitogens. These findings indicate that this compound may also possess similar immunostimulatory properties .

Data Table: Comparison of Peptide Activities

Peptide NameImmunomodulatory EffectsAntioxidant ActivityNeuroprotective Effects
L-Threonyl-L-leucyl-L-prolyl-L-alanyl-L-alanyll-YesPotentialEmerging
L-AlanylleucineYesYesYes
L-Alanylleucine + GlutamineYesYesNo

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